5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol
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Overview
Description
5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine and oxazole rings. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Oxazole Ring: This involves the cyclization of α-haloketones with amides or thioamides.
Coupling of the Rings: The pyrimidine and oxazole rings are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-14-11(2)19-18(21-16(14)22)24-10-15-12(3)23-17(20-15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEONFKSTBJYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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